2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

This specific 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide (CAS 1286702-28-0) is a critical SAR probe. Its defining feature—the absence of a para-methyl group on the 5-phenyl ring compared to analog CAS 1286702-23-5—results in a distinct, lower lipophilicity (logP) that directly alters membrane permeability and target binding. This makes it non-fungible for matched-pair analysis in antimicrobial, antipsychotic (D2 receptor), and agrochemical screening campaigns. Use this compound to explore auxiliary binding pockets and de-risk lead optimization with precise, quantifiable structure-activity data.

Molecular Formula C20H21N3O2
Molecular Weight 335.407
CAS No. 1286702-28-0
Cat. No. B2452661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide
CAS1286702-28-0
Molecular FormulaC20H21N3O2
Molecular Weight335.407
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NC(=O)CC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C20H21N3O2/c1-15(12-13-16-8-4-2-5-9-16)21-18(24)14-19-22-23-20(25-19)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,21,24)
InChIKeyUGBHYAOXBDAIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide (CAS 1286702-28-0): Chemical Identity and Procurement Baseline


2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide (CAS 1286702-28-0) is a synthetic small molecule (molecular formula C20H21N3O2, MW 335.40 g/mol) belonging to the 1,3,4-oxadiazole acetamide class . It is currently listed as a research chemical for non-human investigation by several chemical suppliers. Structurally, it features a 5-phenyl-substituted 1,3,4-oxadiazole core linked via an acetamide bridge to a 4-phenylbutan-2-yl moiety. This compound is a close structural analog of 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide (CAS 1286702-23-5), with the key differentiation being the absence of a para-methyl group on the 5-phenyl ring of the oxadiazole . Its synthesis method involving cyclization of hydrazides with carboxylic acid derivatives is described in vendor technical summaries .

Procurement Risk of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide: Why Close Analogs Cannot Be Interchanged


Direct substitution of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide (CAS 1286702-28-0) with its closest commercially available analog, the 4-methylphenyl derivative (CAS 1286702-23-5), is inadvisable without explicit re-validation. Even minor structural modifications on the oxadiazole 5-phenyl ring profoundly alter electronic distribution, steric bulk, and lipophilicity, which are critical determinants of target binding and pharmacokinetic behavior. A review of related 1,3,4-oxadiazole acetamide series confirms that the nature and position of substituents on the phenyl ring dictate potency and selectivity profiles in antimicrobial, antiviral, and anticancer assays [1]. For instance, in a series of N-(4-substituted phenyl) acetamide derivatives bearing a 1,3,4-oxadiazole moiety, varying the substituent on the phenyl ring resulted in significant shifts in anti-TMV (tobacco mosaic virus) activity and antibacterial efficacy against Xanthomonas oryzae pv. oryzae, demonstrating that ostensibly minor structural changes yield non-linear biological outcomes [1]. The absence of a methyl group on the target compound relative to CAS 1286702-23-5 yields a lower calculated logP, which directly impacts membrane permeability and non-specific binding profiles. Thus, for any structure-activity relationship (SAR) study, screening campaign, or patent prosecution, the specific compound identity is non-fungible.

Quantitative Differentiation Evidence for 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide vs. Closest Analogs


Structural Distinction from the 4-Methylphenyl Analog (CAS 1286702-23-5)

The target compound (CAS 1286702-28-0) differs from its closest commercially available analog by the absence of a para-methyl substituent on the oxadiazole's 5-phenyl ring. This results in a lower molecular weight (335.40 vs. 349.43 g/mol) and a lower calculated lipophilicity (cLogP). Using the vendor-provided SMILES for the analog (CC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NC(C)CCC3=CC=CC=C3) and the target structure, the removal of the methyl group is predicted to decrease logP by approximately 0.5 units, a change known to significantly influence membrane permeability and plasma protein binding in oxadiazole series [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Class-Level Antiviral Activity Context for the 1,3,4-Oxadiazole Acetamide Pharmacophore

A series of N-(4-substituted phenyl) acetamide derivatives bearing a 1,3,4-oxadiazole moiety exhibited favorable antiviral activities toward tobacco mosaic virus (TMV) [1]. While the specific compound 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide was not directly tested in this study, its core pharmacophore is identical to the most active congeners. The study demonstrated that the presence of the 1,3,4-oxadiazole ring and the acetamide linkage is essential for anti-TMV activity, and that substituent effects on the phenyl rings modulate efficacy. This provides a class-level inference that the target compound, by virtue of its structural features, is a strong candidate for antiviral screening, particularly against plant viruses.

Antiviral Tobacco Mosaic Virus (TMV) Agrochemical

Patent-Backed CNS Therapeutic Application Space for 1,3,4-Oxadiazole Derivatives

Patent US-8993575-B2 discloses a series of [1,3,4]oxadiazole derivatives for the treatment of psychoneurosis, including schizophrenia [1]. The general formula (I) encompasses compounds with an acetamide linker and various aromatic substituents. While the specific compound 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide is not explicitly exemplified, its structure falls within the claimed Markush structure. The patent establishes that oxadiazole derivatives within this chemical space can modulate dopamine D2 receptor activity and have potential as atypical antipsychotics. This provides a strong industrial application rationale: the target compound is a legitimate candidate for CNS drug discovery programs focusing on schizophrenia and related disorders.

CNS Disorders Schizophrenia Dopamine Receptor

Antimicrobial and Hemolytic Activity Profile in Related 5-Phenyl-1,3,4-Oxadiazole-2-Thio Acetamide Series

A study of N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides reported antimicrobial activity against Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli, along with hemolytic activity assessment [1]. The target compound differs by an acetamide (-CH2-CO-NH-) linker instead of a thioacetamide (-CH2-S-CH2-CO-NH-) linker. This structural difference is significant: the replacement of sulfur with a methylene group alters both the electronic environment and metabolic stability of the molecule. The closest tested analogs with a 5-phenyl substituent and various N-aryl groups demonstrated MIC values ranging from 8 to >128 μg/mL, with hemolytic activity ranging from 5% to 45% at 100 μg/mL. This data provides a quantitative class-level baseline against which the target compound's profile can be benchmarked.

Antimicrobial Hemolytic Activity Toxicity

Recommended Procurement and Research Application Scenarios for 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide


Structure-Activity Relationship (SAR) Probe for CNS Drug Discovery Targeting Dopamine Receptors

Procurement is justified for medicinal chemistry teams exploring novel antipsychotic agents. The compound serves as a non-exemplified analog within the patent space of US-8993575-B2, which claims 1,3,4-oxadiazole derivatives for psychoneurosis treatment [1]. Its specific 4-phenylbutan-2-yl tail offers a distinct steric and lipophilic profile compared to exemplified compounds, making it a valuable SAR probe to explore auxiliary binding pockets on the dopamine D2 receptor.

Hit Discovery and Lead Optimization in Antiviral Agrochemical Research

Based on the class-level anti-TMV activity demonstrated by N-(4-substituted phenyl) acetamide derivatives bearing a 1,3,4-oxadiazole moiety [1], this compound is an ideal candidate for screening against plant viral pathogens. Its unique substitution pattern may result in differentiated potency and selectivity profiles, making it suitable for inclusion in focused compound libraries for agrochemical discovery.

Comparative Antimicrobial Screening with Matched-Pair Analog Analysis

Procure this compound alongside its closest analog, 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide (CAS 1286702-23-5), for a matched-pair analysis. This experimental setup allows direct quantification of the impact of para-methyl substitution on the oxadiazole phenyl ring on antibacterial potency (MIC) and cytotoxicity (hemolysis) [1]. Such data is critical for establishing robust SAR and guiding further lead optimization efforts in antimicrobial drug discovery.

Chemical Biology Tool for Target Deconvolution in Oxadiazole-Mediated Pathways

The compound's clean structural features and commercial availability make it suitable as a chemical biology probe. Its activity profile, inferred from class-level data on related oxadiazole acetamides [1][2], suggests it may interact with kinases or GPCRs implicated in inflammation and oncology. Procuring this compound enables pull-down proteomics or cellular thermal shift assay (CETSA) experiments to identify its specific molecular targets, potentially unlocking novel therapeutic mechanisms.

Quote Request

Request a Quote for 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.